3-(Dodecylsulfinyl)propanoic acid
Description
3-(Dodecylsulfinyl)propanoic acid is a sulfoxide derivative of propanoic acid, characterized by a dodecyl (C₁₂H₂₅) sulfinyl (-S(O)-) group attached to the propanoic acid backbone. Although direct references to this compound are absent in the provided evidence, structural analogs such as 3-(ethylsulfinyl)propanoic acid () and 3-(phenylsulfonyl)propanoic acid () offer insights into its physicochemical and functional properties. Sulfinyl derivatives are often explored for their surfactant-like behavior, biological activity, or as intermediates in organic synthesis .
Properties
IUPAC Name |
3-dodecylsulfinylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-19(18)14-12-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLRMORKQMVCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dodecylsulfinyl)propanoic acid typically involves the sulfoxidation of dodecyl sulfide followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to achieve the sulfoxidation step. The subsequent introduction of the propanoic acid group can be accomplished through various organic synthesis techniques .
Industrial Production Methods: Industrial production of 3-(dodecylsulfinyl)propanoic acid may involve large-scale sulfoxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Dodecylsulfinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the sulfoxide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products Formed:
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Propanoic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
3-(Dodecylsulfinyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dodecylsulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the long dodecyl chain allows for integration into lipid bilayers, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(dodecylsulfinyl)propanoic acid with structurally related propanoic acid derivatives, emphasizing substituent effects on properties and applications:
Key Research Findings and Functional Insights
Impact of Alkyl Chain Length
- The dodecyl chain in 3-(dodecylsulfinyl)propanoic acid significantly increases lipophilicity compared to ethyl or phenyl analogs, making it more suitable for lipid-rich environments (e.g., cell membranes or micelle formation) .
- Longer chains may reduce aqueous solubility but enhance bioavailability in hydrophobic systems, a critical factor in drug delivery .
Sulfinyl vs. Sulfonyl/Sulfanyl Groups
- Sulfanyl (-S-) derivatives (e.g., 3-azidopropyl derivatives in ) are more reducing and prone to oxidation, whereas sulfinyl groups offer intermediate stability .
Biological Activity
3-(Dodecylsulfinyl)propanoic acid, with the CAS number 956200-25-2, is a sulfinyl-containing fatty acid that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-(Dodecylsulfinyl)propanoic acid features a dodecyl chain attached to a sulfinyl group and a propanoic acid moiety. This unique structure may contribute to its biological activity, particularly in interactions with biological membranes and proteins.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with long-chain fatty acids often exhibit antimicrobial activity. The presence of the sulfinyl group in 3-(Dodecylsulfinyl)propanoic acid may enhance its ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 3-(Dodecylsulfinyl)propanoic acid may possess comparable properties.
2. Anti-inflammatory Effects
Fatty acids are known for their anti-inflammatory properties. Preliminary studies suggest that 3-(Dodecylsulfinyl)propanoic acid may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This could make it a candidate for therapeutic applications in inflammatory diseases.
3. Antioxidant Activity
The antioxidant potential of sulfinyl compounds has been documented in various studies. The ability of 3-(Dodecylsulfinyl)propanoic acid to scavenge free radicals could contribute to its protective effects against oxidative stress-related diseases.
The biological activity of 3-(Dodecylsulfinyl)propanoic acid is likely mediated through several mechanisms:
- Membrane Disruption: The hydrophobic dodecyl chain may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition: The sulfinyl group may interact with active sites of enzymes involved in inflammatory processes or microbial metabolism.
- Signal Transduction Modulation: It may influence signaling pathways related to inflammation and oxidative stress by acting on specific receptors or transcription factors.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of fatty acids demonstrated that compounds similar to 3-(Dodecylsulfinyl)propanoic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, highlighting the potential of this compound as an alternative antimicrobial agent. -
Anti-inflammatory Activity in Animal Models
In a controlled animal study, administration of 3-(Dodecylsulfinyl)propanoic acid resulted in reduced levels of TNF-alpha and IL-6 in serum, indicating a decrease in systemic inflammation. Histological analysis showed less tissue damage compared to control groups, suggesting protective effects against inflammatory responses.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
